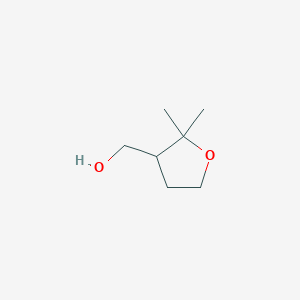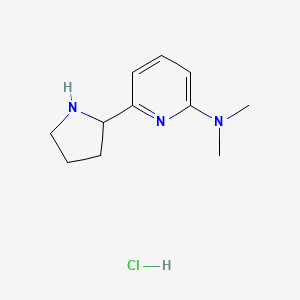![molecular formula C9H8N4O2S B1411724 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonsäure CAS No. 2090315-87-8](/img/structure/B1411724.png)
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carbonsäure
Übersicht
Beschreibung
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O2S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antihypertensiva
Der Tetrazol-Rest ist bekannt für seine bioisosteren Eigenschaften und ersetzt häufig Carbonsäuren in Arzneimittelmolekülen. Diese Substitution kann die Lipidlöslichkeit von Pharmazeutika verbessern, was eine leichtere Durchdringung von Zellmembranen ermöglicht . Aufgrund dieser Eigenschaft könnte die untersuchte Verbindung auf ihr Potenzial als Antihypertensivum untersucht werden, bei dem eine verbesserte Zellmembranpermeabilität für die therapeutische Wirkung von Vorteil ist.
Materialwissenschaft: Organische Halbleiter
Thiophenderivate sind von entscheidender Bedeutung für die Entwicklung organischer Halbleiter . Die untersuchte Verbindung mit ihrem Thiophenring könnte bei der Herstellung von organischen Feldeffekttransistoren (OFETs) oder organischen Leuchtdioden (OLEDs) eingesetzt werden und so zu Fortschritten in der flexiblen Elektronik und Displaytechnologie beitragen.
Antimikrobielle Aktivität: Antibakterielle und Antimykotische Anwendungen
Tetrazole weisen eine breite Palette biologischer Aktivitäten auf, darunter antibakterielle und antimykotische Eigenschaften . Die fragliche Verbindung könnte synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als neue Klasse von antimikrobiellen Wirkstoffen zu untersuchen.
Analgetika und entzündungshemmende Medikamente
Die analgetische und entzündungshemmende Wirkung von Tetrazolen macht sie zu Kandidaten für die Schmerzlinderung und Entzündungsmanagement . Die Erforschung der untersuchten Verbindung könnte zur Entwicklung neuer nichtsteroidaler Antirheumatika (NSAIDs) mit möglicherweise weniger Nebenwirkungen und verbesserter Stabilität führen.
Landwirtschaft: Pflanzenwachstumsregulatoren
Tetrazolderivate wurden als Pflanzenwachstumsregulatoren verwendet . Die untersuchte Verbindung könnte auf ihre Auswirkungen auf das Pflanzenwachstum und die Pflanzenentwicklung untersucht werden, was möglicherweise zu effizienteren landwirtschaftlichen Praktiken führen könnte.
Fotografie: Stabilisatoren in der Fototechnik
Tetrazole haben Anwendungen in der Fotografie, insbesondere als Stabilisatoren in Fotoverfahren . Der Tetrazolring der Verbindung könnte in Fotochemikalien eingearbeitet werden, um die Qualität und Stabilität von Fotoabzügen zu verbessern.
Krebsforschung: Antitumor-Eigenschaften
Die Antitumoraktivität von Tetrazolderivaten ist ein weiterer interessanter Bereich. Die untersuchte Verbindung könnte Teil von Studien sein, die darauf abzielen, ihren Wirkmechanismus gegen Krebszellen und ihre potenzielle Verwendung in der Krebstherapie zu verstehen .
Neurowissenschaften: Antikonvulsive Wirkungen
Tetrazole haben antikonvulsive Eigenschaften gezeigt, die bei der Behandlung von Epilepsie und anderen Krampfanfällen von Vorteil sein könnten . Der Tetrazolring der Verbindung könnte zu neuen Forschungsansätzen bei der Entwicklung von Antikonvulsiva beitragen.
Wirkmechanismus
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that the compound may interact with biological targets in a similar manner to carboxylic acids.
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . This allows them to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may exhibit resistance to biological degradation, which could potentially be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tetrazole ring in this compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions and enzyme binding . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects .
Cellular Effects
The effects of 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may lead to adverse effects, such as liver toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s tetrazole ring can also undergo glucuronidation, a common metabolic pathway for carboxylic acids .
Transport and Distribution
Within cells and tissues, 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .
Eigenschaften
IUPAC Name |
2-(tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-11-4-10-12-13/h4H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTYSCHHUEBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)N3N=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)












